N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Description

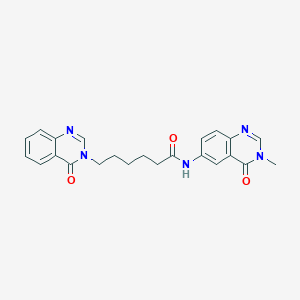

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a bifunctional quinazolinone derivative characterized by two 4-oxoquinazolinyl moieties linked via a hexanamide chain. The 3-methyl substituent on the first quinazolinone ring distinguishes it from analogs with ethyl, isopropyl, or hydroxyethyl groups.

Properties

Molecular Formula |

C23H23N5O3 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

N-(3-methyl-4-oxoquinazolin-6-yl)-6-(4-oxoquinazolin-3-yl)hexanamide |

InChI |

InChI=1S/C23H23N5O3/c1-27-14-24-20-11-10-16(13-18(20)22(27)30)26-21(29)9-3-2-6-12-28-15-25-19-8-5-4-7-17(19)23(28)31/h4-5,7-8,10-11,13-15H,2-3,6,9,12H2,1H3,(H,26,29) |

InChI Key |

XPFJTFSDZBKGJT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCCCCN3C=NC4=CC=CC=C4C3=O |

Origin of Product |

United States |

Biological Activity

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a compound that belongs to the class of quinazoline derivatives, which have been studied for their diverse biological activities. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula of this compound is with a molecular weight of approximately 321.4 g/mol. The compound features a quinazoline core structure, which is known for its biological significance.

| Property | Value |

|---|---|

| Molecular Formula | C19H19N5O2 |

| Molecular Weight | 321.4 g/mol |

| CAS Number | 135401345 |

| InChIKey | QTBHYZQFHMWHJA-UHFFFAOYSA-N |

Anticancer Activity

Numerous studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, research has shown that compounds with similar structures can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, derivatives targeting the epidermal growth factor receptor (EGFR) have demonstrated promising results in treating various cancers such as lung and breast cancer.

The biological activity of this compound is believed to involve:

- Inhibition of Kinases : Many quinazoline derivatives act as kinase inhibitors, blocking pathways crucial for cancer cell survival and proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives can modulate inflammatory responses, which is beneficial in cancer therapy as inflammation can promote tumor growth.

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits proliferation of cancer cells |

| Kinase Inhibition | Blocks key signaling pathways |

| Apoptosis Induction | Triggers programmed cell death |

| Anti-inflammatory | Modulates inflammatory responses |

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was tested against various cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as an effective anticancer agent.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of this compound's action. The study revealed that it effectively inhibited EGFR phosphorylation in vitro, confirming its role as a kinase inhibitor. This inhibition correlated with decreased downstream signaling activity associated with cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are summarized below:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: The 3-methyl group in the target compound likely enhances metabolic stability compared to bulkier substituents (e.g., isopropyl in ), though it may reduce binding affinity relative to polar groups like 3-(2-hydroxyethyl) in compound 9c . Ethyl and hydroxyethyl substituents in 9a and 9c correlate with lower melting points (168–175°C) compared to non-acrylamide analogs, suggesting improved solubility .

Shorter linkers (e.g., benzamide-anilino in ) may restrict spatial orientation, reducing interaction with hydrophobic enzyme pockets.

Biological Implications: Acrylamide-based analogs (9a, 9c) exhibit potent HDAC inhibition due to zinc-binding hydroxamate groups, a feature absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.